molecular formula C9H7ClN2O B2634554 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1510951-43-5

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile

Cat. No.: B2634554
CAS No.: 1510951-43-5
M. Wt: 194.62
InChI Key: QSPVYSJLJNJESN-UHFFFAOYSA-N
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Description

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile (CAS 1510951-43-5) is a high-purity chemical building block offered for research and development purposes. This compound features a fused pyrano[3,4-b]pyridine core structure, incorporating both a reactive chlorine substituent and a carbonitrile group, making it a versatile intermediate for further synthetic exploration . Pyrano[3,4-b]pyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Scientific literature indicates that closely related analogs, particularly pyridine-3-carbonitrile derivatives, are being investigated for their dual vasodilation and anti-proliferative properties . These compounds show potential as candidates for reverse cardio-oncology, a field addressing the intersection of cardiovascular disease and cancer. Specific derivatives have demonstrated significant vasodilation efficacy, exceeding that of the reference drug prazosin hydrochloride, as well as promising anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 by stimulating apoptosis and inducing cell cycle arrest . Furthermore, structurally similar pyrano[3,4-c]pyridine alkaloids have been reported to exhibit a range of neurotropic activities, including anticonvulsant and anxiolytic effects, highlighting the broad potential of this heterocyclic system in pharmaceutical research . This product is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key precursor in the synthesis of novel molecules for probing biological pathways and developing new therapeutic agents.

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPVYSJLJNJESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(C=C21)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable dihydropyran derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrano[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow for interactions with various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer and inflammation.

Research indicates that derivatives of pyrano[3,4-b]pyridines exhibit anti-inflammatory and analgesic activities. The presence of the chlorine atom and the nitrile group enhances its potential as a bioactive molecule. Studies have suggested that this compound may modulate enzyme activity or interact with specific receptors in biological systems.

Building Block for Complex Molecules

The compound serves as an essential building block in organic synthesis for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation reactions, makes it valuable in synthetic organic chemistry.

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in various applications ranging from agrochemicals to advanced materials.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis and application of this compound can enhance sustainability by minimizing waste and optimizing reaction conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrano[3,4-b]pyridines exhibit significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study 2: Anti-inflammatory Properties

Another research article highlighted the anti-inflammatory effects of pyrano[3,4-b]pyridine derivatives. The study found that these compounds could reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent and Ring Position Variations

The biological and physicochemical properties of fused pyridine derivatives are highly sensitive to ring junction positions and substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Ring System Substituents Key Features
2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile (Target) C₉H₇ClN₂O 194.63 (calc.) Pyrano[3,4-b] Cl (C2), CN (C3) Fused pyran-pyridine; unsaturated core
6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile C₁₄H₁₇ClN₂O 264.75 Pyrano[3,4-c] Cl (C6), CN (C5), isopropyl (C8) Saturated dihydro-pyran; bulky substituents
6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile C₁₀H₆ClF₃N₂O 262.62 Pyrano[3,4-c] Cl (C6), CF₃ (C8) Electron-withdrawing CF₃ group
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile C₉H₉ClN₂O 222.67 Pyrano[4,3-b] Cl (C2), dimethyl (C7) Partially saturated; steric hindrance
2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile C₈H₅ClN₂O 180.60 Furo[3,4-b] Cl (C2), CN (C3) Furan instead of pyran; planar structure
Key Observations:

Ring Junction Effects: Pyrano[3,4-b] systems (target compound) exhibit distinct electronic properties compared to pyrano[3,4-c] (e.g., ) due to differences in oxygen positioning and ring strain.

Substituent Impact: Chlorine and Cyano Groups: Present in all analogs, these groups enhance electrophilicity and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile (CAS Number: 1552532-92-9) is a heterocyclic compound with a fused pyridine and pyran structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H7ClN2OC_9H_7ClN_2O, with a molecular weight of approximately 194.62 g/mol. The compound features a unique bicyclic structure that is characteristic of pyrano derivatives.

PropertyValue
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
CAS Number1552532-92-9
Purity95%
Storage TemperatureNormal (4°C recommended)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of pyrano[3,4-b]pyridines can inhibit the proliferation of human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
CompoundCell LineIC50 (µM)
Example Compound AHeLa7.01 ± 0.60
Example Compound BNCI-H4608.55 ± 0.35
Example Compound CMCF-714.31 ± 0.90

These findings suggest that the compound may act as an effective inhibitor of cancer cell growth through mechanisms that are yet to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Similar compounds have also demonstrated anti-inflammatory properties in various biological assays. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Study on Antiproliferative Activity : A study published in a peer-reviewed journal evaluated the effects of pyrano[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that these compounds exhibited potent cytotoxicity against several human cancer cell lines, supporting their potential as anticancer agents .
  • Mechanism Exploration : Another investigation focused on the mechanism of action of related compounds, revealing their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yields and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyridine or pyran precursors. A common method includes:

  • Step 1 : Condensation of a substituted pyridine derivative with a carbonyl-containing reagent (e.g., cyanoacetate) under acidic conditions .
  • Step 2 : Chlorination using phosphoryl chloride (POCl₃) under reflux (≈110°C for 4 hours), achieving yields up to 66% .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
  • Temperature control : Reflux conditions are critical for chlorination efficiency.
  • Catalysts : Lewis acids (e.g., AlCl₃) may accelerate ring closure .

Table 1 : Synthetic Optimization Data

StepReagent/ConditionYield (%)Purity (%)Reference
1Cyanoacetate, H₂SO₄45–5085–90
2POCl₃, reflux60–6690–95

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are prioritized?

Key Techniques :

  • X-ray Crystallography : Determines fused bicyclic pyrano-pyridine core and substituent positions (e.g., Cl at C2, CN at C3) .
  • NMR :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm (pyran ring protons), δ 7.3–8.1 ppm (aromatic protons if substituted) .
    • ¹³C NMR : CN group at ~115 ppm; Cl-substituted carbons at ~140 ppm .
  • MS : Molecular ion [M+H]⁺ at m/z 194.62 (C₉H₇ClN₂O) .

Q. Structural Insights :

  • The fused pyrano-pyridine system creates a rigid scaffold, influencing π-π stacking in biological interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies in reported bioactivity (e.g., variable IC₅₀ values in enzyme assays) often arise from:

  • Experimental design : Differences in assay conditions (pH, temperature, solvent).
  • Substituent effects : Minor structural variations (e.g., fluorophenyl vs. chlorophenyl analogs) alter binding .
  • Target specificity : Off-target interactions in complex biological systems.

Q. Methodological Solutions :

  • Dose-response standardization : Use uniform molar concentrations across assays.
  • Computational docking : Validate binding modes with target enzymes (e.g., kinases) using tools like AutoDock .
  • Meta-analysis : Compare data across studies with similar substitution patterns .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Approaches :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with cytochrome P450 enzymes) to assess metabolic stability .
  • QSAR Models : Relate substituent bulk (e.g., logP) to bioactivity trends .

Q. Case Study :

  • Derivative optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at C4 improves metabolic stability by 30% .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges :

  • Low solubility : Polar solvents (e.g., DMSO) hinder crystal growth.
  • Polymorphism : Multiple crystal forms complicate data interpretation .

Q. Solutions :

  • Slow evaporation : Use mixed solvents (e.g., ethanol/water) to enhance nucleation .
  • Seeding : Introduce pre-formed microcrystals to control polymorphism.
  • Cryocrystallography : Stabilize crystals at 100 K for high-resolution data .

Q. How do reaction mechanisms differ between nucleophilic aromatic substitution (SNAr) and radical pathways for functionalizing this compound?

SNAr Pathway :

  • Requires electron-deficient aromatic rings (activated by Cl and CN groups).
  • Steps : Deprotonation → nucleophile attack (e.g., amines) → elimination of Cl⁻ .

Q. Radical Pathways :

  • Initiated by UV light or AIBN, enabling C-H functionalization at non-activated positions.
  • Example : Photo-induced alkylation at C7 using alkyl iodides .

Q. Key Evidence :

  • Kinetic isotope effects (KIE > 1) confirm radical intermediates in alkylation .

Q. What analytical methods validate purity in the context of byproduct formation during synthesis?

HPLC : Quantifies impurities (e.g., unreacted precursors) with a C18 column (acetonitrile/water mobile phase) . TGA-DSC : Detects solvent residues or decomposition products (>98% purity threshold) . Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

  • Electron-deficient core : Facilitates Suzuki-Miyaura coupling with aryl boronic acids at C4 .
  • Steric hindrance : Bulky substituents at C5 reduce coupling efficiency by 40–50% .
  • Catalyst choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in low-polarity solvents (e.g., toluene) .

Q. What are the limitations of current toxicity studies, and how can they be improved for preclinical evaluation?

Limitations :

  • In vitro bias : Liver microsome assays overlook in vivo metabolic pathways.
  • Lack of chronic toxicity data .

Q. Improvements :

  • Zebrafish models : Provide rapid in vivo toxicity screening (LC₅₀ in 96 hours) .
  • Metabolomics : Identify toxic metabolites via LC-MS/MS profiling .

Q. How do solvent effects modulate the compound’s fluorescence properties for imaging applications?

  • Polar solvents : Quench fluorescence via solvatochromism (λₑₘ shifts from 450 nm to 480 nm) .
  • Viscosity sensitivity : Increased quantum yield in rigid matrices (e.g., glycerol) .

Q. Applications :

  • Cellular imaging : Track lysosomal uptake in live cells using two-photon microscopy .

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